

Technical Support Center: Analysis of ^{82}Se by Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Selenium-82

Cat. No.: B081159

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing polyatomic interferences encountered during the analysis of ^{82}Se by inductively coupled plasma mass spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common polyatomic interferences that affect the measurement of ^{82}Se ?

The accurate determination of ^{82}Se by ICP-MS can be compromised by several polyatomic interferences, which have the same mass-to-charge ratio (m/z 82). The primary interfering species are:

- Argon-based interferences: The argon plasma gas itself can form polyatomic ions that interfere with selenium isotopes.[1][2][3][4][5]
- Krypton: Krypton gas, often present as an impurity in the argon supply, has an isotope (^{82}Kr) that creates a direct isobaric overlap with ^{82}Se .[1][3]
- Bromine Hydride: In samples containing bromine, the formation of $^{81}\text{Br}^1\text{H}^+$ can lead to a significant polyatomic interference at m/z 82.[4][6][7]
- Doubly Charged Ions: Certain elements, particularly rare earth elements (REEs), can form doubly charged ions in the plasma. For ^{82}Se , interferences can arise from $^{164}\text{Dy}^{2+}$ and

$^{164}\text{Er}^{2+}$.^[8] The presence of gadolinium (Gd) from MRI contrast agents is a well-documented source of interference for other selenium isotopes, such as $^{156}\text{Gd}^{2+}$ interfering with ^{78}Se .^[9] ^[10]^[11]^[12]^[13] While not a direct interference on ^{82}Se , its presence in a sample suggests the potential for other REE interferences.

Q2: My ^{82}Se signal is unexpectedly high in a series of clinical samples. What could be the cause?

An unexpectedly high ^{82}Se signal, especially in clinical samples, can often be attributed to contamination from medical procedures. A primary suspect is the use of gadolinium-based contrast agents for MRI studies.^[9]^[11]^[13] Although the most cited interference from gadolinium affects ^{78}Se and ^{80}Se , the presence of gadolinium indicates a potential for other rare earth element interferences on ^{82}Se if those elements are also present.^[8] It is recommended to review the patient's recent medical history for the administration of contrast media.^[11] If gadolinium or other REEs are suspected, specific analytical strategies are required to mitigate these doubly charged ion interferences.^[8]^[10]

Q3: How can I differentiate between the ^{82}Se signal and interfering species?

Several instrumental techniques can be employed to resolve the ^{82}Se signal from polyatomic interferences:

- Collision/Reaction Cell (CRC) Technology: This is a widely used approach where a gas is introduced into a cell before the mass analyzer.^[5]^[14] The interfering ions are either removed by colliding with a non-reactive gas like helium (collisional dissociation) or converted to a different mass by reacting with a gas like hydrogen or oxygen (chemical resolution).^[4]^[8]^[15]^[16]
- Triple Quadrupole ICP-MS (ICP-QQQ-MS): This advanced instrumentation offers superior interference removal.^[6]^[8]^[10] The first quadrupole acts as a mass filter, allowing only ions at m/z 82 to enter the collision/reaction cell. This prevents the formation of new interferences within the cell and allows for more effective removal of the original interfering species.^[6]^[17]
- High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the analyte ion from the interfering polyatomic ion based on their slight mass differences.^[14]

- Mathematical Corrections: In some cases, mathematical equations can be used to correct for interferences.[12][18] This involves monitoring another isotope of the interfering element and, based on the known isotopic abundances, subtracting the contribution of the interference from the ^{82}Se signal. However, this method is prone to error, especially at low analyte concentrations.[8]

Troubleshooting Guides

Issue 1: Persistent High Background at m/z 82

Possible Cause: Krypton (^{82}Kr) contamination in the argon gas supply.[1][3]

Troubleshooting Steps:

- Analyze a blank solution: If the high background is present in a blank, it points towards a gas or system contamination.
- Use a high-purity argon source: Switch to a higher grade of argon to minimize krypton impurities.
- Employ a gas purification system: An in-line gas purifier can help remove trace impurities from the argon supply.
- Utilize Collision/Reaction Cell (CRC):
 - Helium (He) Collision Mode: Can reduce $^{82}\text{Kr}^+$ interference through kinetic energy discrimination (KED).
 - Hydrogen (H₂) Reaction Mode: H₂ can be used to react with and remove argon-based interferences, which may also be contributing to the background.[2]

Issue 2: Inaccurate ^{82}Se Results in Samples Containing High Bromide

Possible Cause: Formation of $^{81}\text{Br}^1\text{H}^+$ interference.[4][7]

Troubleshooting Steps:

- Sample Dilution: Diluting the sample can reduce the concentration of bromide, thereby lowering the formation of $^{81}\text{Br}^{\text{1H}+}$. However, this may compromise the detection of low-level ^{82}Se .
- Matrix Matching: Prepare calibration standards in a matrix that matches the bromide concentration of the samples to compensate for the interference.
- Collision/Reaction Cell (CRC) with Hydrogen: Using hydrogen as a reaction gas can effectively reduce the $^{81}\text{Br}^{\text{1H}+}$ interference.[4]
- Mathematical Correction: Monitor another bromine isotope (e.g., ^{79}Br) and apply a correction equation. This should be used with caution and validated with spike recovery experiments.[7]

Data Presentation

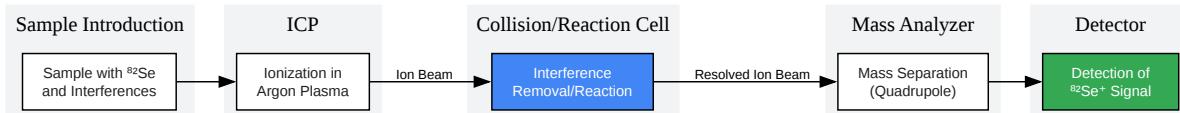
Table 1: Common Polyatomic Interferences for ^{82}Se

Interfering Species	Source	Recommended Mitigation Strategy
$^{40}\text{Ar}^{42}\text{Ar}^+$	Argon plasma gas	Collision/Reaction Cell (H_2)
$^{81}\text{Br}^{\text{1H}+}$	Bromide in sample matrix	Collision/Reaction Cell (H_2), Mathematical Correction
$^{82}\text{Kr}^+$	Impurity in Argon gas	High-purity argon, Collision/Reaction Cell (He)
$^{164}\text{Dy}^{2+}, ^{164}\text{Er}^{2+}$	Rare Earth Elements in sample	Collision/Reaction Cell (H_2), ICP-QQQ-MS

Experimental Protocols

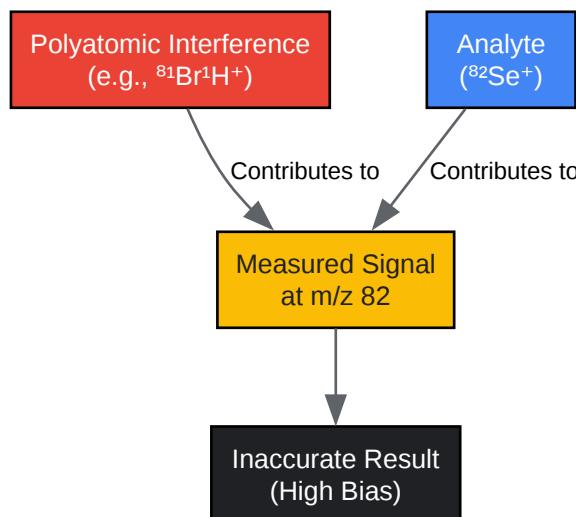
Protocol 1: Interference Reduction using Collision/Reaction Cell (CRC) with H_2

This protocol outlines a general procedure for reducing polyatomic interferences on ^{82}Se using hydrogen as a reaction gas.

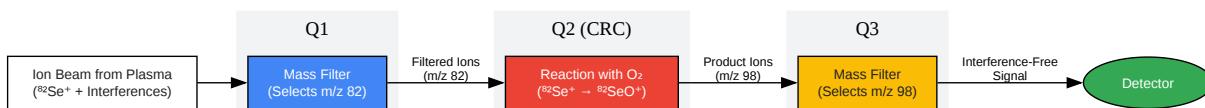

- Instrument Tuning: Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) for ^{82}Se sensitivity using a tuning solution.
- Cell Gas Introduction: Introduce hydrogen gas into the collision/reaction cell.
- H_2 Flow Rate Optimization: Analyze a solution containing known interferences (e.g., a high bromide matrix) and vary the H_2 flow rate (typically 0-10 mL/min). Monitor the signal at m/z 82.
- Determination of Optimal Flow Rate: Identify the H_2 flow rate that provides the maximum reduction of the interference signal while maintaining adequate ^{82}Se sensitivity.
- Analysis of Samples and Standards: Analyze all samples, standards, and quality control samples under the optimized CRC conditions.

Protocol 2: Interference Removal using ICP-QQQ-MS in Mass-Shift Mode

This protocol describes the use of an ICP-QQQ-MS with oxygen as a reaction gas to shift the mass of selenium, thereby avoiding interferences.


- Instrument Setup: Configure the ICP-QQQ-MS for mass-shift analysis.
- Quadrupole 1 (Q1) Setting: Set Q1 to only transmit ions with m/z 82 to the collision/reaction cell (Q2).
- Reaction Gas Introduction: Introduce oxygen (O_2) into Q2.
- Reaction Optimization: Optimize the O_2 flow rate to efficiently react $^{82}\text{Se}^+$ to form $^{82}\text{Se}^{16}\text{O}^+$ (m/z 98).
- Quadrupole 2 (Q3) Setting: Set Q3 to transmit the product ion at m/z 98.
- Analysis: Calibrate and measure the samples by monitoring the $^{82}\text{Se}^{16}\text{O}^+$ signal at m/z 98. This mass is typically free from the original interferences at m/z 82.

Visualizations


[Click to download full resolution via product page](#)

Caption: General workflow for ICP-MS analysis with a collision/reaction cell.

[Click to download full resolution via product page](#)

Caption: Logical relationship showing interference leading to inaccurate results.

[Click to download full resolution via product page](#)

Caption: Workflow for ICP-QQQ-MS in mass-shift mode for ^{82}Se analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. unicam.hu [unicam.hu]
- 2. Collision/reaction cell ICP-MS with shielded torch and sector field ICP-MS for the simultaneous determination of selenium isotopes in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 6. Selenium Analysis Using ICP-MS: Part 4 [thermofisher.com]
- 7. nemc.us [nemc.us]
- 8. Advantages of reaction cell ICP-MS on doubly charged interferences for arsenic and selenium analysis in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of selenium in serum in the presence of gadolinium with ICP-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches to solving gadolinium-based interference in selenium measurement - Clinical Laboratory int. [clinlabint.com]
- 12. A simple equation to correct for gadolinium interference on plasma selenium measurement using inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Falsely elevated plasma selenium due to gadolinium contrast interference: a novel solution to a preanalytical problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 15. Attenuation of doubly charged ion interferences on arsenic and selenium by ICP-MS under low kinetic energy collision cell conditions with hydrogen cell gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. brjac.com.br [brjac.com.br]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Technical Support Center: Analysis of ^{82}Se by Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081159#addressing-polyatomic-interferences-in-se-mass-spectrometry\]](https://www.benchchem.com/product/b081159#addressing-polyatomic-interferences-in-se-mass-spectrometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com